Cas no 741699-04-7 (Ethyl 3-ethoxy-4-iodobenzoate)

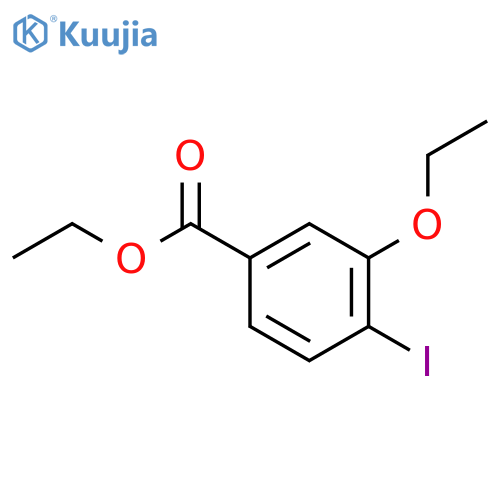

Ethyl 3-ethoxy-4-iodobenzoate structure

商品名:Ethyl 3-ethoxy-4-iodobenzoate

CAS番号:741699-04-7

MF:C11H13IO3

メガワット:320.123595952988

MDL:MFCD20484500

CID:560287

PubChem ID:23090718

Ethyl 3-ethoxy-4-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid,3-ethoxy-4-iodo-, ethyl ester

- 3-Ethoxy-4-iodobenzoic acid ethyl ester

- ethyl 3-ethoxy-4-iodobenzoate

- Benzoic acid, 3-ethoxy-4-iodo-, ethyl ester

- IZNVUVRUUNUWMI-UHFFFAOYSA-N

- TRA0163867

- AS02580

- 3-Ethoxy-4-iodo-benzoic acid ethyl ester

- AK205892

- benzoic acid,3-ethoxy-4-iodo-,ethyl ester

- 3-ethoxy-4-iodo -benzoic acid ethyl ester

- ethyl3-ethoxy-4-iodobenzoate

- SCHEMBL2964198

- AMY28351

- CS-0061641

- I11292

- Benzoic acid, 3-?ethoxy-?4-?iodo-?, ethyl ester

- AKOS024258051

- 741699-04-7

- AS-63935

- DTXSID60630504

- DB-252459

- Ethyl 3-ethoxy-4-iodobenzoate

-

- MDL: MFCD20484500

- インチ: 1S/C11H13IO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4H2,1-2H3

- InChIKey: IZNVUVRUUNUWMI-UHFFFAOYSA-N

- ほほえんだ: IC1C([H])=C([H])C(C(=O)OC([H])([H])C([H])([H])[H])=C([H])C=1OC([H])([H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 319.99100

- どういたいしつりょう: 319.99094g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 208

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 35.5

じっけんとくせい

- PSA: 35.53000

- LogP: 2.86660

Ethyl 3-ethoxy-4-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D619662-1g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 97% | 1g |

$580 | 2024-06-05 | |

| eNovation Chemicals LLC | D583692-1g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 95% | 1g |

$460 | 2024-05-24 | |

| 1PlusChem | 1P00FCVJ-100mg |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 95% | 100mg |

$99.00 | 2025-02-27 | |

| Aaron | AR00FD3V-250mg |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 95% | 250mg |

$113.00 | 2025-01-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132281-1g |

ETHYL 3-ETHOXY-4-IODOBENZOATE |

741699-04-7 | 95+% | 1g |

¥2617.00 | 2024-07-28 | |

| eNovation Chemicals LLC | D583692-1g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 95% | 1g |

$460 | 2025-02-21 | |

| eNovation Chemicals LLC | D619662-1g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 97% | 1g |

$580 | 2025-02-25 | |

| eNovation Chemicals LLC | D619662-5g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 97% | 5g |

$1600 | 2025-02-25 | |

| eNovation Chemicals LLC | D619662-1g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 97% | 1g |

$580 | 2025-02-27 | |

| eNovation Chemicals LLC | D619662-5g |

3-Ethoxy-4-iodobenzoic acid ethyl ester |

741699-04-7 | 97% | 5g |

$1600 | 2024-06-05 |

Ethyl 3-ethoxy-4-iodobenzoate 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

741699-04-7 (Ethyl 3-ethoxy-4-iodobenzoate) 関連製品

- 1131614-13-5(Methyl 3-iodo-4-propoxybenzoate)

- 1131614-09-9(Ethyl 4-ethoxy-3-iodobenzoate)

- 1131614-03-3(Methyl 4-acetoxy-3-iodobenzoate)

- 1131588-13-0(Methyl 4-ethoxy-3-iodobenzoate)

- 35387-93-0(Methyl 3-iodo-4-methoxybenzoate)

- 35387-92-9(Methyl 4-iodo-3-methoxybenzoate)

- 1131614-40-8(Ethyl 4-acetoxy-3-iodobenzoate)

- 203187-56-8(Benzoic acid,3-hydroxy-4-iodo-, ethyl ester)

- 207115-38-6(Ethyl 3-iodo-4-methoxybenzoate)

- 1131614-46-4(Ethyl 3-iodo-4-propoxybenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:741699-04-7)3-Ethoxy-4-iodobenzoic acid ethyl ester

清らかである:99%

はかる:1g

価格 ($):385.0